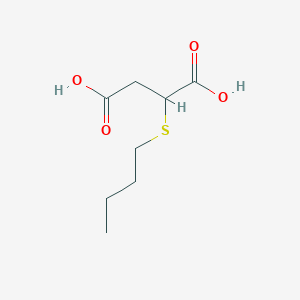
5-(1-azepanylsulfonyl)-2-hydroxy-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-azepanylsulfonyl)-2-hydroxy-4(3H)-pyrimidinone, commonly known as AZP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. AZP is a pyrimidinone derivative, which is a class of organic compounds that are widely used in the synthesis of pharmaceuticals.
Aplicaciones Científicas De Investigación
Green Synthesis Approaches
Research on related pyrimidinone compounds has highlighted innovative synthesis techniques that are environmentally friendly. For instance, a practical method for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, which include pyrimidinone moieties, utilized microwave irradiation under solvent-free conditions with bismuth nitrate pentahydrate as a catalyst. This approach emphasizes the importance of green chemistry in creating biologically important pyrimidinone derivatives (Bandyopadhyay, Rhodes, & Banik, 2013).
Pharmaceutical Applications
Pyrimidinones are central to numerous pharmaceutical applications, including the development of inhibitors for various biological targets. For example, carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides, closely related to pyrimidinones, have been synthesized as potent anti-HIV agents. These compounds, including carbovir, demonstrate significant potential for antiretroviral therapy (Vince & Hua, 1990).
Metabolic and Excretion Studies
Understanding the metabolism and excretion of pyrimidinone derivatives is crucial for their development as pharmaceutical agents. Research on the disposition of dipeptidyl peptidase IV inhibitors, which include pyrimidinone moieties, in rats, dogs, and humans revealed insights into their pharmacokinetic profiles, including major routes of metabolism and the impact of specific substitutions on metabolic pathways (Sharma et al., 2012).
Antimicrobial and Antitumor Activities
Pyrimidinone derivatives have been investigated for their antimicrobial and antitumor properties. A study on hydrazonoyl substituted pyrimidinones demonstrated moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents. Additionally, some of these compounds showed good cytotoxic activities against human tumor cell lines, indicating their promise in cancer therapy (Edrees et al., 2010).
Chemical Stability and Reactivity
The study of pyrimidinone derivatives' chemical stability and reactivity is vital for their application in bioconjugation and drug development. For example, 5-methylene pyrrolones, similar in structure to pyrimidinones, have been identified as thiol-specific and tracelessly removable bioconjugation tools, showcasing their potential in precise molecular targeting and release mechanisms (Zhang et al., 2017).
Propiedades
IUPAC Name |
5-(azepan-1-ylsulfonyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c14-9-8(7-11-10(15)12-9)18(16,17)13-5-3-1-2-4-6-13/h7H,1-6H2,(H2,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSUIFLYPDAGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)
![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)
![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)
![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)